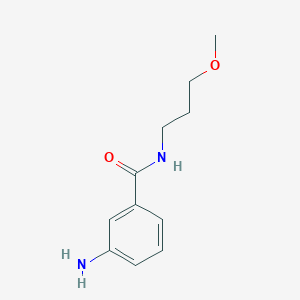
3-Amino-N-(3-methoxypropyl)benzamide
概要
説明
準備方法
The synthesis of 3-Amino-N-(3-methoxypropyl)benzamide typically involves the reaction of 3-aminobenzamide with 3-methoxypropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反応の分析
3-Amino-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
科学的研究の応用
3-Amino-N-(3-methoxypropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 3-Amino-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of the research .
類似化合物との比較
3-Amino-N-(3-methoxypropyl)benzamide can be compared with other similar compounds, such as:
4-Amino-N-(3-methoxypropyl)benzamide: Similar structure but with the amino group in a different position.
3-Amino-N-(2-methoxypropyl)benzamide: Similar structure but with a different methoxypropyl group.
3-Amino-N-(3-ethoxypropyl)benzamide: Similar structure but with an ethoxypropyl group instead of a methoxypropyl group. These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.
生物活性
The compound's structure includes functional groups that suggest potential reactivity:
- Amino Group : Can participate in nucleophilic substitutions.
- Benzamide Structure : Allows for acylation reactions, potentially enhancing its biological interactions.
Potential Biological Applications
While specific studies on 3-Amino-N-(3-methoxypropyl)benzamide are sparse, its structural analogs have been investigated for various biological activities, particularly in the context of neuroleptic and anti-cancer properties. For instance, compounds with similar benzamide structures have shown promise in inhibiting certain enzymes involved in neurodegenerative diseases and cancer progression.
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Methoxybenzamide | Anti-inflammatory properties | Lacks amino group | |
| Benzamide | General benzamide activity | Simplest structure among benzamides | |
| 4-Aminobenzamide | Potential anti-cancer activity | Different substitution pattern | |
| N-(3-Methoxypropyl)-4-aminobenzamide | Similar to 3-amino derivative | Additional amino group on para position |
The unique combination of an amino group and a methoxypropyl side chain in this compound may enhance its solubility and biological activity compared to other benzamides.
Case Studies and Research Findings
- Neuroleptic Activity : Research on related benzamides has demonstrated their effectiveness as neuroleptics. For example, compounds designed from similar structures have shown significant activity against apomorphine-induced stereotyped behavior in animal models, indicating potential for psychiatric applications .
- BACE1 Inhibition : Although not directly studied, the class of compounds that includes benzamides has been explored for their ability to inhibit β-secretase (BACE1), which is relevant for Alzheimer's disease treatment. The structural attributes that enhance binding affinity to BACE1 could be informative for future studies on this compound .
特性
IUPAC Name |
3-amino-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-7-3-6-13-11(14)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPORDPFHSIVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















